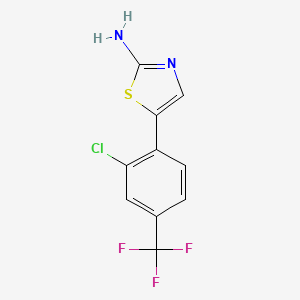

5-(2-Chloro-4-(trifluoromethyl)phenyl)thiazol-2-amine

Description

5-(2-Chloro-4-(trifluoromethyl)phenyl)thiazol-2-amine is a thiazole derivative featuring a substituted phenyl ring at the 5-position of the thiazole core. The phenyl group is functionalized with a chloro substituent at position 2 and a trifluoromethyl group at position 4. Thiazoles are heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and pesticidal properties.

Properties

Molecular Formula |

C10H6ClF3N2S |

|---|---|

Molecular Weight |

278.68 g/mol |

IUPAC Name |

5-[2-chloro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |

InChI |

InChI=1S/C10H6ClF3N2S/c11-7-3-5(10(12,13)14)1-2-6(7)8-4-16-9(15)17-8/h1-4H,(H2,15,16) |

InChI Key |

XVDWXAPBDIIMSB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)C2=CN=C(S2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-4-(trifluoromethyl)phenyl)thiazol-2-amine typically involves the reaction of 2-chloro-4-(trifluoromethyl)aniline with thiourea under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-4-(trifluoromethyl)phenyl)thiazol-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the chloro and trifluoromethyl positions.

Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

5-(2-Chloro-4-(trifluoromethyl)phenyl)thiazol-2-amine has a wide range of scientific research applications:

Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as potential anticancer, antimicrobial, and anti-inflammatory agents.

Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.

Materials Science: It is used in the synthesis of advanced materials, such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-4-(trifluoromethyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Analogues

The structural analogues differ in substituent positions, functional groups, and linkage to the thiazole ring. Key examples include:

Key Observations :

- Substituent Position : The 2-Cl, 4-CF₃ substitution on the phenyl ring in the target compound contrasts with 3-Cl (e.g., ) or 4-Cl, 3-CF₃ (e.g., ), which may influence binding to biological targets due to steric and electronic variations.

- Linkage Type : Direct phenyl attachment (target) vs. benzyl groups () alters molecular rigidity and spatial orientation.

- Thiazole Modifications : Addition of a methyl group at position 4 () reduces ring polarity compared to the unsubstituted thiazole in the target.

Comparison :

Key Trends :

Physicochemical Properties

Implications :

- The target compound’s higher molecular weight and lipophilicity may favor tissue penetration but reduce aqueous solubility.

Biological Activity

5-(2-Chloro-4-(trifluoromethyl)phenyl)thiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, efficacy, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H6ClF3N2S

- Molecular Weight : 278.68 g/mol

- CAS Number : 2734777-48-9

The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The incorporation of a trifluoromethyl group enhances lipophilicity and may improve bioavailability and potency.

Research has identified several mechanisms through which this compound exerts its biological effects:

- Inhibition of Lysyl Oxidase (LOX) :

-

Antiproliferative Activity :

- Studies have demonstrated that derivatives of thiazole compounds can exhibit significant antiproliferative effects against various cancer cell lines. For instance, certain thiazole hybrids have shown IC50 values ranging from 1.83 to 4.24 µM against HepG2 liver cancer cells, outperforming established drugs like sorafenib .

- Antibacterial Properties :

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is highly dependent on their structural modifications. Key findings include:

- Substitution Effects :

- C-5 Group Modifications :

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazole derivatives similar to or including this compound:

- Lysyl Oxidase Inhibitors :

- Antiproliferative Studies :

- Antibacterial Efficacy :

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.